(S)-2-Acetylthio-3-phenylpropionic Acid
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Overview
Description
2®-Acetylthio-benzenepropanoic acid is an organic compound with a complex structure that includes an acetylthio group attached to a benzene ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2®-Acetylthio-benzenepropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of thiol groups followed by the introduction of the benzene ring and propanoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2®-Acetylthio-benzenepropanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2®-Acetylthio-benzenepropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
2®-Acetylthio-benzenepropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2®-Acetylthio-benzenepropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzene ring and propanoic acid moiety contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetylthio derivatives and benzenepropanoic acid analogs. Examples are:
- 2(S)-Acetylthio-benzenepropanoic acid
- 2®-Acetylthio-benzenebutanoic acid
Uniqueness
2®-Acetylthio-benzenepropanoic acid is unique due to its specific stereochemistry and the presence of both acetylthio and propanoic acid groups
Properties
Molecular Formula |
C11H12O3S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-acetylsulfanyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) |
InChI Key |
UOVSNFYJYANSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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